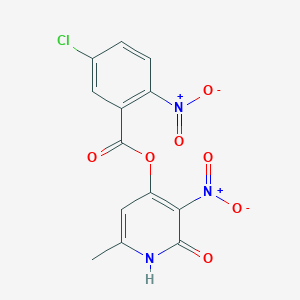
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 5-chloro-2-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 5-chloro-2-nitrobenzoate is a complex organic molecule that combines a pyridine derivative with a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 5-chloro-2-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of 6-methyl-2-oxo-1H-pyridine to introduce the nitro group at the 3-position. This is followed by esterification with 5-chloro-2-nitrobenzoic acid under acidic conditions to form the final ester product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale nitration and esterification processes. These reactions would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality and to minimize the risk associated with handling large quantities of reactive intermediates.
化学反応の分析
Types of Reactions
Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group on the benzoate ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoates with various nucleophiles.
科学的研究の応用
Chemistry
In organic synthesis, (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 5-chloro-2-nitrobenzoate can be used as a building block for more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate.
Biology
This compound may be explored for its potential biological activities. The presence of nitro and chloro groups suggests it could interact with biological targets, possibly serving as a lead compound in drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The nitro group is known to be a bioisostere for various pharmacophores, potentially leading to compounds with antibacterial, antifungal, or anticancer activities.
Industry
In materials science, this compound could be used in the development of new materials with specific electronic or optical properties. Its aromatic structure and functional groups make it suitable for incorporation into polymers or other advanced materials.
作用機序
The exact mechanism of action for (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 5-chloro-2-nitrobenzoate would depend on its specific application. Generally, the nitro groups can participate in redox reactions, while the ester linkage and aromatic rings can interact with various molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.
類似化合物との比較
Similar Compounds
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) benzoate: Lacks the chloro group, which may affect its reactivity and biological activity.
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 5-bromo-2-nitrobenzoate: Similar structure but with a bromo group instead of chloro, potentially altering its chemical and physical properties.
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 5-fluoro-2-nitrobenzoate: Contains a fluoro group, which can significantly change its reactivity and interaction with biological targets.
Uniqueness
The combination of a nitro group, chloro group, and ester linkage in (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 5-chloro-2-nitrobenzoate makes it unique
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 5-chloro-2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O7/c1-6-4-10(11(17(22)23)12(18)15-6)24-13(19)8-5-7(14)2-3-9(8)16(20)21/h2-5H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNLODGVJNJCBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
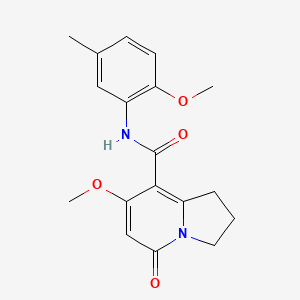
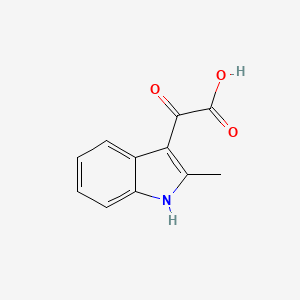
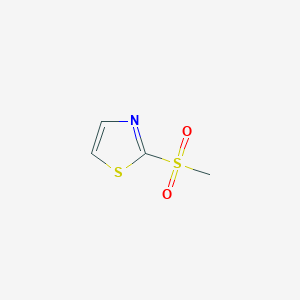
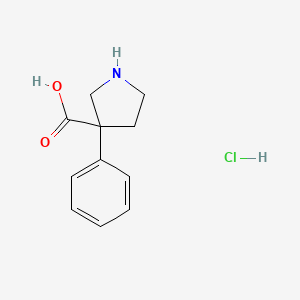
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B2442243.png)
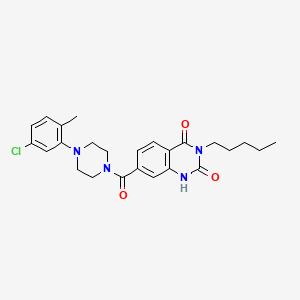
![1-(1,3-Benzodioxol-5-yl)-2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}ethanone](/img/structure/B2442247.png)
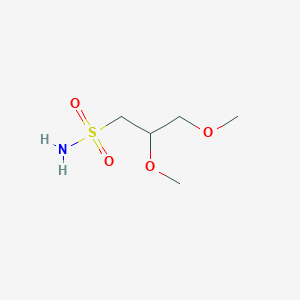
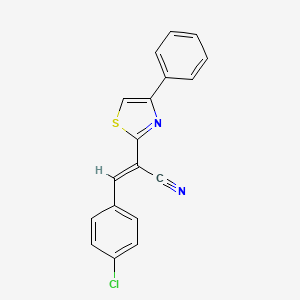
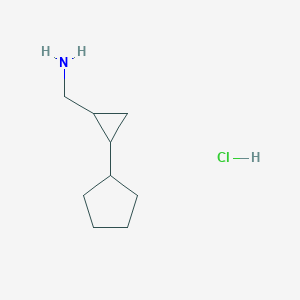
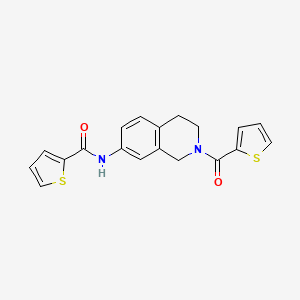
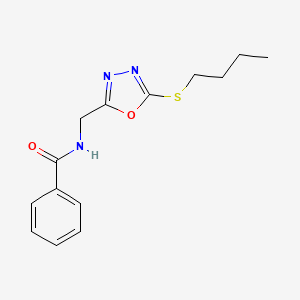
![5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde](/img/structure/B2442258.png)
![(2E)-3-[4-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]prop-2-enoic acid](/img/structure/B2442259.png)
